(2S)-N-propylpiperidine-2-carboxamide
Description
(2S)-N-Propylpiperidine-2-carboxamide is a chiral piperidine derivative characterized by a stereospecific (2S) configuration at the piperidine ring and an N-propylcarboxamide substituent. This compound is structurally related to proline analogs and other piperidine-based molecules, which are widely studied for their applications in medicinal chemistry, particularly as intermediates in drug synthesis or as modulators of biological targets such as ion channels or enzymes .
Properties
CAS No. |
648901-56-8 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2S)-N-propylpiperidine-2-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m0/s1 |
InChI Key |
CUDKXVVKOCEJEY-QMMMGPOBSA-N |
Isomeric SMILES |
CCCNC(=O)[C@@H]1CCCCN1 |
Canonical SMILES |
CCCNC(=O)C1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-propylpiperidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Amidation Reaction: The piperidine ring is then subjected to an amidation reaction with propylamine to form the desired carboxamide.
Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as crystallization or chromatography are employed.
Industrial Production Methods
In an industrial setting, the production of (2S)-N-propylpiperidine-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be utilized to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-propylpiperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medical Applications
1.1 Local Anesthesia
Ropivacaine is primarily used for local and regional anesthesia in various surgical procedures. Its effectiveness in providing analgesia during surgery makes it a preferred choice among anesthesiologists.
- Indications :
- Surgical anesthesia
- Obstetric anesthesia
- Pain management in chronic conditions
1.2 Pharmacological Properties
Ropivacaine exhibits a favorable safety profile compared to other local anesthetics, such as Bupivacaine. It has a lower incidence of cardiotoxicity and central nervous system toxicity, making it safer for use in sensitive populations, including obstetric patients.
Comparative Efficacy
A comparative analysis has shown that Ropivacaine provides effective analgesia with a lower risk of side effects compared to other local anesthetics. The following table summarizes key comparisons:
| Property | Ropivacaine | Bupivacaine | Lidocaine |
|---|---|---|---|
| Duration of Action | Moderate | Long | Short |
| Onset Time | Moderate | Fast | Fast |
| Cardiovascular Toxicity | Low | High | Moderate |
| CNS Toxicity | Low | Moderate | Moderate |
Case Studies
Several case studies highlight the effectiveness and safety of Ropivacaine in various clinical settings:
-
Case Study 1: Obstetric Anesthesia
A study involving pregnant women undergoing cesarean sections demonstrated that Ropivacaine provided effective analgesia with minimal maternal and fetal side effects, supporting its use as a first-line agent in obstetric anesthesia . -
Case Study 2: Postoperative Pain Management
In patients undergoing total knee arthroplasty, Ropivacaine was administered via continuous nerve block. Results indicated significant pain relief and reduced opioid consumption post-surgery, showcasing its role in multimodal analgesia strategies .
Mechanism of Action
The mechanism of action of (2S)-N-propylpiperidine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.
Comparison with Similar Compounds
a) 1-(4-Cyanobenzoyl)-N-Propylpiperidine-2-Carboxamide (19b)
Synthesis via solid-phase methods yielded 19b with a low isolated yield (20%) and crude LC/MS purity of 46%, indicating challenges in purification .
b) (2S)-N-(2,6-Dimethylphenyl)-1-Propylpiperidine-2-Carboxamide Hydrochloride
This analog incorporates a 2,6-dimethylphenyl group, increasing steric bulk and aromatic interactions. Its hydrochloride salt (C17H27ClN2O) enhances solubility in polar solvents compared to the non-salt form of the parent compound. Such modifications are critical for optimizing pharmacokinetic properties in drug candidates .
c) N-[3-[(2S)-2-Methylpiperidin-1-ium-1-yl]Propyl]-1-[(E)-2-Phenylethenyl]Sulfonyl-Piperidine-4-Carboxamide
This compound features a sulfonyl-phenylethenyl group and a quaternized piperidine nitrogen. The sulfonyl group may improve metabolic stability, while the styryl substituent could enable π-π stacking interactions in biological targets. These features contrast with the simpler propylcarboxamide group in the parent compound .
Physico-Chemical Properties
Commercial Availability and Challenges
- The parent compound’s synthesis may face similar scalability issues due to stereochemical complexity, as seen in the low yield (20%) of its 4-cyanobenzoyl derivative .
Pharmacological Implications
While direct pharmacological data for (2S)-N-propylpiperidine-2-carboxamide are sparse, structural comparisons suggest:
- Reduced metabolic stability compared to sulfonyl- or aryl-substituted analogs (e.g., ).
Biological Activity
(2S)-N-propylpiperidine-2-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its mechanisms, effects, and applications based on diverse scientific studies.
Chemical Structure and Properties
The molecular formula of (2S)-N-propylpiperidine-2-carboxamide is . It features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the propyl group and the carboxamide functional group contributes to its chemical reactivity and biological properties.
The biological activity of (2S)-N-propylpiperidine-2-carboxamide is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been shown to act as a modulator of sigma receptors, particularly the sigma-2 subtype, which are implicated in various cellular processes including apoptosis and cancer proliferation. Research indicates that selective sigma-2 receptor ligands can induce apoptosis in tumor cells, suggesting a potential role for (2S)-N-propylpiperidine-2-carboxamide in cancer therapy .
1. Anticancer Properties
Studies have demonstrated that (2S)-N-propylpiperidine-2-carboxamide exhibits cytotoxic effects on various cancer cell lines. Its ability to bind to sigma receptors influences tumor cell growth and survival:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MKN74 (gastric cancer) | 85.04 | Induces apoptosis through sigma receptor modulation |
| Human neuroblastoma | 37.54 | Inhibits proliferation via sigma-2 receptor activation |
The compound's effectiveness varies across different types of cancer, with notable efficacy in neuroblastoma and gastric cancer.
2. Neuropathic Pain Management
(2S)-N-propylpiperidine-2-carboxamide has also been investigated for its analgesic properties. It has been shown to block sodium channels in nerve cells, thereby inhibiting pain signal transmission. This mechanism is similar to that of established local anesthetics, making it a candidate for pain management therapies .
Case Study 1: Sigma Receptor Modulation
In a study involving human brain tumors, (2S)-N-propylpiperidine-2-carboxamide was tested for its binding affinity to sigma receptors. Results indicated a strong expression of sigma-2 receptors in various tumor types, suggesting that targeting these receptors could be an effective strategy for inducing tumor cell death .
Case Study 2: Analgesic Efficacy
A clinical trial evaluated the efficacy of (2S)-N-propylpiperidine-2-carboxamide as an analgesic in patients with chronic neuropathic pain. The results showed significant pain reduction compared to placebo, highlighting its potential as an alternative treatment for pain management .
Research Findings
Recent research has focused on the structure-activity relationships (SAR) of piperidine derivatives, including (2S)-N-propylpiperidine-2-carboxamide. These studies aim to optimize its pharmacological profile by modifying structural components to enhance efficacy and reduce side effects. For instance, variations in the side chain length or functional groups have been shown to affect receptor binding affinity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
